molecular formula C18H32O2 B12332078 Oxacyclononadec-11-en-2-one

Oxacyclononadec-11-en-2-one

Cat. No.: B12332078
M. Wt: 280.4 g/mol
InChI Key: RISJPXOCBJFWSD-IWQZZHSRSA-N
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Description

Oxacyclononadec-11-en-2-one is a macrocyclic lactone with the molecular formula C18H32O2 It is known for its unique structure, which includes a large ring containing an oxygen atom and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxacyclononadec-11-en-2-one typically involves the formation of a macrocyclic ring through cyclization reactions. One common method includes the use of trimethyl orthoformate and diacetyl oxide as reagents. The reaction conditions often involve heating and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxacyclononadec-11-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the double bond in the compound to a single bond, resulting in a saturated lactone.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include different lactones, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Oxacyclononadec-11-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which oxacyclononadec-11-en-2-one exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

    Oxacyclononadec-10-en-2-one: This compound is structurally similar but differs in the position of the double bond.

    Oxacycloheptadec-10-en-2-one: Another macrocyclic lactone with a smaller ring size.

    Ambrettolide: A well-known macrocyclic lactone used in the fragrance industry.

Uniqueness

Oxacyclononadec-11-en-2-one is unique due to its specific ring size and the position of the double bond, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(11Z)-1-oxacyclononadec-11-en-2-one

InChI

InChI=1S/C18H32O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1,3H,2,4-17H2/b3-1-

InChI Key

RISJPXOCBJFWSD-IWQZZHSRSA-N

Isomeric SMILES

C1CCCCC(=O)OCCCCCCC/C=C\CCC1

Canonical SMILES

C1CCCCC(=O)OCCCCCCCC=CCCC1

Origin of Product

United States

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